![molecular formula C21H25ClFN3O3S B2636190 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1215762-26-7](/img/structure/B2636190.png)
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClFN3O3S and its molecular weight is 453.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antibacterial and antitumor properties, synthesis methods, and mechanisms of action.
- Molecular Formula : C19H20ClFN4O3S
- Molecular Weight : Approximately 438.9 g/mol
The compound features a complex structure that includes a dimethylamino propyl side chain, a fluorobenzothiazole moiety, and methoxy groups.
Antibacterial Activity
Research has indicated that the compound exhibits moderate antibacterial activity against various bacterial strains. A notable study published in "Molecules" reported its effectiveness against Staphylococcus aureus and Escherichia coli , although it was less potent than conventional antibiotics. The following table summarizes the antibacterial activity observed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | Moderate (exact MIC not specified) | Moderate activity |
Escherichia coli | Moderate (exact MIC not specified) | Moderate activity |
Further investigations are required to elucidate the compound's mechanism of action and in vivo efficacy.
Antitumor Activity
Compounds structurally related to this compound have demonstrated potential antitumor properties. A review highlighted several derivatives that showed significant inhibition of cell proliferation in various cancer cell lines .
The following table presents findings from a study assessing the antitumor efficacy of similar compounds:
Compound | Cell Line Tested | IC50 (µM) | Assay Type |
---|---|---|---|
Compound A | HCC827 | 6.26 ± 0.33 | 2D Assay |
Compound B | NCI-H358 | 6.48 ± 0.11 | 2D Assay |
Compound C | HCC827 | 20.46 ± 8.63 | 3D Assay |
Compound D | NCI-H358 | 16.00 ± 9.38 | 3D Assay |
The data indicates that while some compounds exhibit high potency in two-dimensional assays, their efficacy may diminish in three-dimensional models, suggesting a need for further exploration of their mechanisms and potential clinical applications.
The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors, influencing various biological pathways.
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial properties of the compound against clinical isolates of resistant bacterial strains, demonstrating its potential role as an alternative treatment option.
- Antitumor Potential : In vitro studies on cancer cell lines revealed that derivatives of the compound could inhibit tumor growth effectively, warranting further investigation into their therapeutic applications .
科学的研究の応用
Antibacterial Properties
Research has indicated that this compound may exhibit moderate antibacterial activity. A study published in "Molecules" assessed its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that while the compound demonstrated some antibacterial properties, it was not as potent as traditional antibiotics, indicating a need for further exploration into its mechanism of action and potential applications in antibacterial therapy.
Anticancer Potential
Similar compounds have been investigated for their anticancer properties. The structural components of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride suggest potential interactions with cancer cell pathways. For instance, benzamide derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. Such studies highlight the importance of exploring this compound's efficacy in cancer models and its potential as a lead compound for developing new anticancer agents .
Pharmacological Studies
The pharmacodynamics and pharmacokinetics of the compound are crucial for understanding its therapeutic potential. Interaction studies focusing on binding affinities to various biological targets can provide insights into how this compound functions at the molecular level. Research has shown that modifications to the benzamide structure can significantly affect biological activity, making it essential to investigate how structural variations impact efficacy .
Synthesis and Characterization
The synthesis of this compound involves several chemical processes aimed at achieving high purity and yield. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize the compound's structure and confirm its identity .
Case Studies and Research Findings
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S.ClH/c1-24(2)11-6-12-25(21-23-19-15(22)7-5-8-18(19)29-21)20(26)14-9-10-16(27-3)17(13-14)28-4;/h5,7-10,13H,6,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDSHDBNMBDXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。